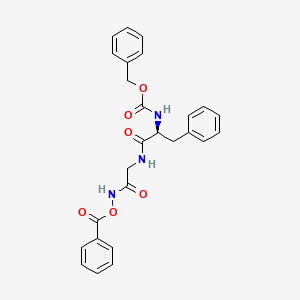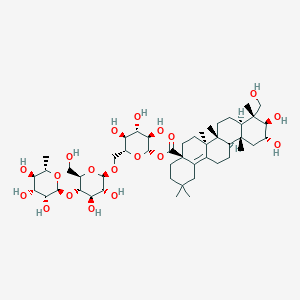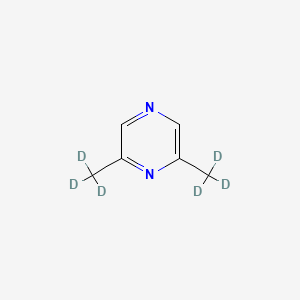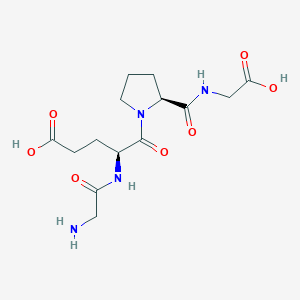
Tetrapeptide-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapeptide-4 is a peptide composed of four amino acids linked by peptide bonds Peptides, including tetrapeptides, are short chains of amino acids that play crucial roles in various biological processes
Méthodes De Préparation
Tetrapeptide-4 can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin.
Coupling of subsequent amino acids: Each subsequent amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers.
Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Tetrapeptide-4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to break disulfide bonds.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Hydrolysis: Hydrolysis reactions can break peptide bonds, leading to the formation of smaller peptides or individual amino acids.
Common reagents and conditions used in these reactions include acidic or basic environments, specific enzymes, and various chemical reagents. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Tetrapeptide-4 has a wide range of scientific research applications, including:
Chemistry: this compound is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: It is used to investigate protein-protein interactions, signal transduction pathways, and cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and as a component in anti-aging skincare products.
Industry: It is used in the development of cosmetics and personal care products due to its ability to enhance skin appearance and texture.
Mécanisme D'action
Tetrapeptide-4 exerts its effects by interacting with specific molecular targets and pathways. In skincare, it promotes collagen synthesis by activating fibroblasts, the cells responsible for producing collagen. This leads to increased collagen production, improved skin elasticity, and reduced appearance of wrinkles. This compound may also have anti-inflammatory properties, contributing to its overall beneficial effects on the skin.
Comparaison Avec Des Composés Similaires
Tetrapeptide-4 can be compared with other similar compounds, such as:
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory and skin-repairing properties.
Acetyl Tetrapeptide-5: Used for its ability to reduce puffiness and dark circles around the eyes.
Palmitoyl Pentapeptide-4: Promotes collagen synthesis and is widely used in anti-aging products.
This compound is unique due to its specific amino acid sequence and its ability to target collagen production effectively. Its combination of collagen-boosting and anti-inflammatory properties makes it a valuable ingredient in skincare formulations.
Propriétés
Formule moléculaire |
C14H22N4O7 |
|---|---|
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H22N4O7/c15-6-10(19)17-8(3-4-11(20)21)14(25)18-5-1-2-9(18)13(24)16-7-12(22)23/h8-9H,1-7,15H2,(H,16,24)(H,17,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |
Clé InChI |
SCAKQYSGEIHPLV-IUCAKERBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCC(=O)O)NC(=O)CN)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl phosphate](/img/structure/B12378501.png)

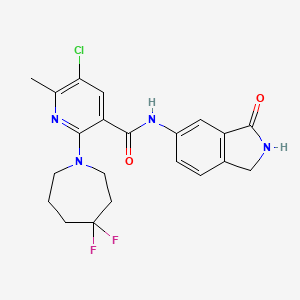
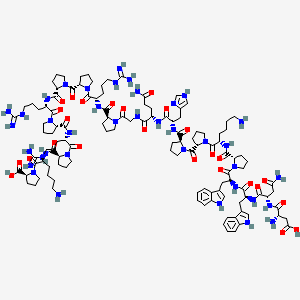
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
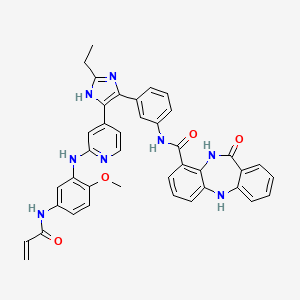

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
